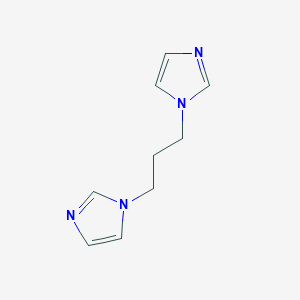1,3-Di(1h-imidazol-1-yl)propane
CAS No.: 69506-85-0
Cat. No.: VC8132019
Molecular Formula: C9H12N4
Molecular Weight: 176.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 69506-85-0 |
|---|---|
| Molecular Formula | C9H12N4 |
| Molecular Weight | 176.22 g/mol |
| IUPAC Name | 1-(3-imidazol-1-ylpropyl)imidazole |
| Standard InChI | InChI=1S/C9H12N4/c1(4-12-6-2-10-8-12)5-13-7-3-11-9-13/h2-3,6-9H,1,4-5H2 |
| Standard InChI Key | ISXPITWIJWSEKJ-UHFFFAOYSA-N |
| SMILES | C1=CN(C=N1)CCCN2C=CN=C2 |
| Canonical SMILES | C1=CN(C=N1)CCCN2C=CN=C2 |
Introduction
Chemical and Physical Properties
Structural and Molecular Characteristics
1,3-Di(1H-imidazol-1-yl)propane features two imidazole rings connected via a three-carbon chain. The imidazole rings, each containing two nitrogen atoms (one pyrrole-like and one pyridine-like), contribute to its electron-donating capabilities. Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 176.22 g/mol |
| Melting Point | 82–84 °C |
| Exact Mass | 176.106 g/mol |
| Topological Polar Surface Area | 35.64 Ų |
| LogP (Partition Coefficient) | 1.17 |
The compound’s relatively low LogP value suggests moderate hydrophobicity, balancing solubility in polar organic solvents and limited aqueous solubility .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The most common synthetic route involves nucleophilic substitution between imidazole and 1,3-dibromopropane. In a typical procedure:
-
Imidazole (2 equiv) is dissolved in dimethylformamide (DMF) under inert atmosphere.
-
1,3-Dibromopropane (1 equiv) is added dropwise.
-
Potassium carbonate (2.2 equiv) is introduced to deprotonate imidazole, facilitating the alkylation.
-
The reaction mixture is heated to 80–100 °C for 12–24 hours.
-
The product is purified via recrystallization from ethanol/water mixtures, yielding white crystalline solids .
This method achieves moderate yields (50–70%), with purity confirmed by melting point analysis and -NMR spectroscopy.
Industrial Manufacturing
Scaled production employs continuous flow reactors to enhance heat transfer and reaction uniformity. Post-synthesis, fractional distillation under reduced pressure (0.1–1 mmHg) isolates the product, while chromatography-free processes reduce costs. Industrial batches prioritize >98% purity for catalytic and pharmaceutical applications.
Chemical Reactivity and Coordination Chemistry
Ligand Behavior in Metal Complexes
The compound’s two imidazole nitrogen atoms act as Lewis bases, coordinating to transition metals. Notable complexes include:
-
Zinc(II) Complexes: Form tetrahedral geometries, enhancing luminescence properties.
-
Copper(II) Complexes: Adopt square-planar or octahedral configurations, relevant to oxidation catalysis.
A representative reaction with zinc chloride () proceeds as:
where L = 1,3-Di(1H-imidazol-1-yl)propane. Such complexes exhibit thermal stability up to 250°C .
Substitution and Functionalization
The propane backbone’s central methylene group undergoes halogenation under radical conditions, enabling further derivatization. For example, bromination with N-bromosuccinimide (NBS) yields 1,3-bis(imidazol-1-yl)-2-bromopropane, a precursor for cross-coupling reactions.
Applications in Materials Science
Catalysis
Palladium complexes incorporating this ligand demonstrate efficacy in Suzuki-Miyaura couplings, achieving turnover numbers (TON) >10,000 for aryl bromide substrates. Comparative studies show a 20% rate increase over analogous ethane-bridged ligands due to enhanced flexibility .
Polymer Synthesis
As a chain-transfer agent in radical polymerization, the compound regulates molecular weight in poly(methyl methacrylate) (PMMA) synthesis, reducing dispersity () from 1.8 to 1.3.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume